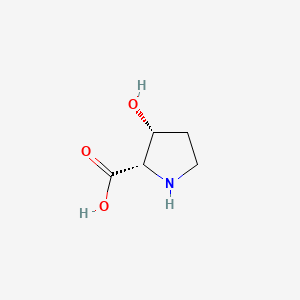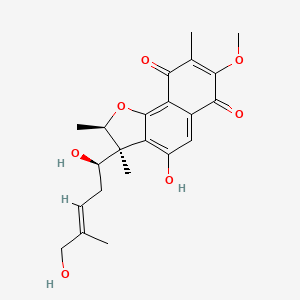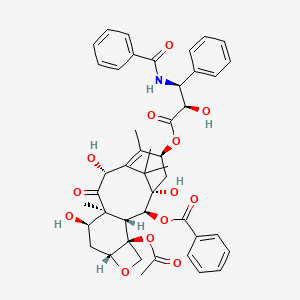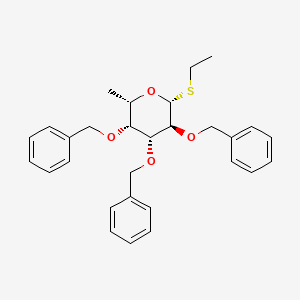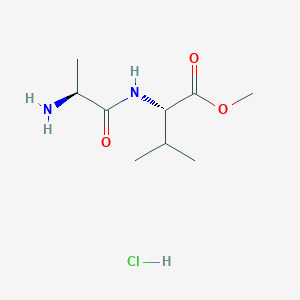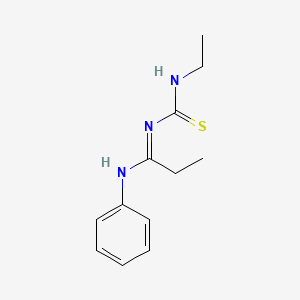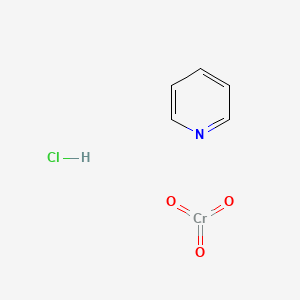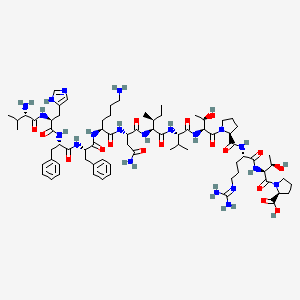
髓鞘碱性蛋白 (87-99)
描述
Myelin Basic Protein (87-99) is an encephalitogenic peptide that induces T cell proliferation with Th1 polarization in the CNS . It is a major antigenic component implicated in the pathophysiology of multiple sclerosis .
Molecular Structure Analysis
The molecular weight of Myelin Basic Protein (87-99) is 1555.8 and its formula is C74H114N20O17 . The sequence of this peptide is Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro . A study has suggested that this peptide forms a well-defined α-helix spanning residues Val 87 –Phe 90 .科学研究应用
1. Neurodegenerative Disease Research
Scientific Field
Neurology and Neurodegenerative Disease Research Summary: Myelin Basic Protein (87-99) is studied for its role in neurodegenerative diseases like Multiple Sclerosis (MS). It’s a major component of the myelin sheath and is implicated in the autoimmune response characteristic of MS . Methods: Research involves the use of animal models, such as experimental autoimmune encephalomyelitis (EAE), to study the immunogenicity of the peptide. Techniques like ELISA, flow cytometry, and T-cell proliferation assays are employed . Results: Studies have shown that Myelin Basic Protein (87-99) can induce T-cell proliferation and Th1 polarization, which are key factors in the pathophysiology of MS .
2. Immunomodulation
Scientific Field
Immunology Summary: The peptide has been used to study its immunomodulatory properties, particularly in the context of MS. It has been found to influence cytokine production and T-cell responses . Methods: Synthetic analogs of Myelin Basic Protein (87-99) are designed and tested for their ability to modulate immune responses. In vitro assays with peripheral blood mononuclear cells from MS patients are conducted to assess cytokine profiles . Results: Certain cyclic analogs of the peptide have shown potential in suppressing autoimmune responses, making them candidates for therapeutic interventions in Th1-mediated autoimmune diseases .
3. Protein Interaction Studies
Scientific Field
Molecular Biology Summary: Myelin Basic Protein (87-99) is used to explore protein-protein interactions within the myelin sheath, which are crucial for understanding myelination and demyelination processes . Methods: Techniques like cross-linking followed by immunoprecipitation and mass spectrometry are utilized to map the interaction network of the protein in mammalian cells . Results: The peptide has been found to interact with various proteins involved in translation machinery, RNA processing, and myelination regulation .
4. Marker for Oligodendrocytes and Schwann Cells
Scientific Field
Cellular Biology Summary: Myelin Basic Protein (87-99) serves as a marker for oligodendrocytes and Schwann cells, aiding in the study of these cells’ roles in the central and peripheral nervous systems . Methods: Immunocytochemistry and other labeling techniques are used to localize MBP within cells and tissues . Results: MBP expression is a reliable indicator of myelin-producing cell activity and is used to track the development and pathology of the nervous system .
5. Encephalitogenic Peptide Research
Scientific Field
Neuroimmunology Summary: The peptide’s encephalitogenic properties are researched to understand how autoimmune neuroinflammation is triggered, particularly in MS . Methods: Administration of the peptide to animal models to induce EAE, followed by monitoring of neurological symptoms and immune responses . Results: Myelin Basic Protein (87-99) has been shown to be a potent encephalitogenic agent, capable of inducing an MS-like condition in animals, which is valuable for developing treatments .
6. Alzheimer’s Disease Pathophysiology
Scientific Field
Neurology Summary: Research investigates the role of Myelin Basic Protein (87-99) in Alzheimer’s disease, focusing on its interaction with amyloid beta peptides and tau proteins . Methods: Studies involve the use of biochemical assays, neuroimaging, and cognitive tests in both in vitro and in vivo models . Results: Findings suggest that alterations in MBP due to amyloid beta toxicity may contribute to the myelin damage observed in Alzheimer’s disease, offering new avenues for therapeutic strategies .
This analysis provides a detailed overview of the diverse applications of Myelin Basic Protein (87-99) in scientific research, highlighting its significance in various fields related to neurology and immunology. Each application is backed by experimental evidence and points towards the peptide’s potential in advancing our understanding of neurodegenerative diseases and the development of new treatments.
7. Antidepressant-Like Effects Research
Scientific Field
Psychoneuroimmunology Summary: Myelin Basic Protein (87-99) has been investigated for its potential antidepressant-like effects. Altered peptide ligands of MBP have shown to produce sustained effects in animal models of depression . Methods: Immunization with altered MBP peptides in rodent models, followed by behavioral tests such as the forced swim test and learned helplessness paradigm to evaluate antidepressant-like activity . Results: A single dose of altered MBP peptide significantly decreased immobility in the forced swim test and reduced escape latency in the learned helplessness paradigm, indicating potential antidepressant-like effects .
8. Protein Translation Regulation
Scientific Field
Molecular Neurobiology Summary: The interaction landscape of Myelin Basic Protein (87-99) suggests its involvement in the regulation of protein translation machinery, which is crucial for neuronal function and myelination . Methods: Cross-linking followed by immunoprecipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to elucidate MBP’s interaction network within mammalian cells . Results: MBP interacts with core ribosomal proteins and RNA-binding proteins, indicating a role in the spatial and temporal regulation of translation, essential for myelin sheath formation .
9. Autoimmune Neurodegeneration
Scientific Field
Neuroimmunology Summary: Myelin Basic Protein (87-99) is a key autoantigen in autoimmune neurodegeneration, particularly in multiple sclerosis (MS), where it induces an immune response leading to myelin damage . Methods: The peptide is used to induce T cell proliferation with Th1 polarization in central nervous system (CNS) models to study its pathophysiological role in MS . Results: MBP (87-99) is an encephalitogenic peptide that plays a significant role in the autoimmune processes underlying MS, making it a target for therapeutic interventions .
安全和危害
When handling Myelin Basic Protein (87-99), it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam, and store the container tightly closed in a dry, cool and well-ventilated place .
未来方向
While a direct role for Myelin Basic Protein (87-99) as a primary antigen in human MS is unclear, it is clear that MBP and its functions in myelin formation and long-term maintenance are linked to MS . Future research may focus on further understanding the role of this peptide in the pathogenesis of MS and exploring its potential as a therapeutic target .
属性
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZRUKIAIQNAZ-SAKFXWCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N20O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1555.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myelin Basic Protein (87-99) | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



